![molecular formula C16H24N2O5S B486579 Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate CAS No. 791843-90-8](/img/structure/B486579.png)
Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and methyl groups. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonylation of 4-ethoxy-3-methylphenol using chlorosulfonic acid to form 4-ethoxy-3-methylphenylsulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with piperazine in the presence of a base such as triethylamine to form 4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It serves as a precursor in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets. This interaction can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate can be compared with similar compounds such as:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also features a sulfonyl group attached to a phenyl ring but differs in the presence of a piperidine ring instead of a piperazine ring.
(S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine: This compound has a similar sulfonyl-phenyl structure but includes an ethanamine backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-15-7-6-14(12-13(15)3)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIOFASKLHDNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
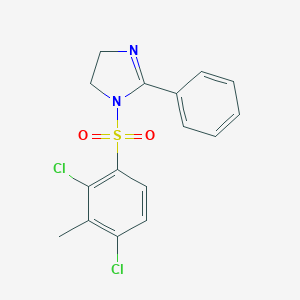
![Ethyl 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B486497.png)
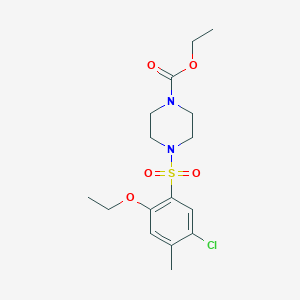
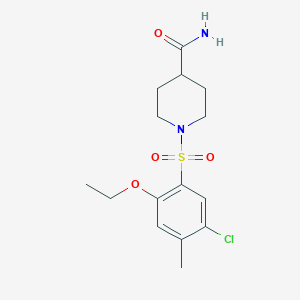
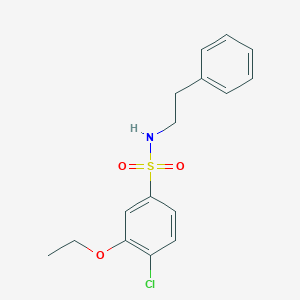
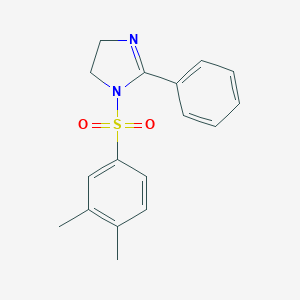
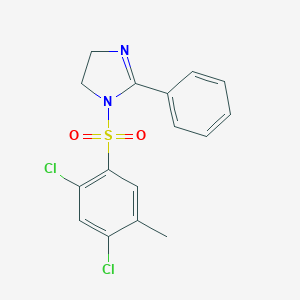
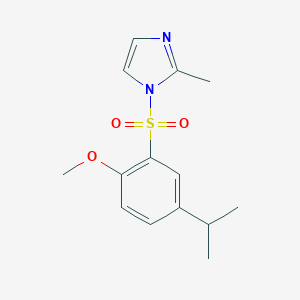
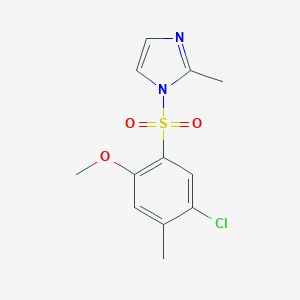
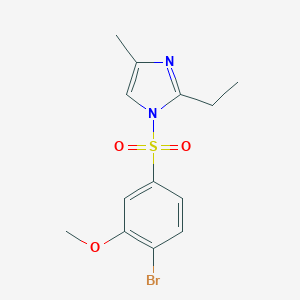
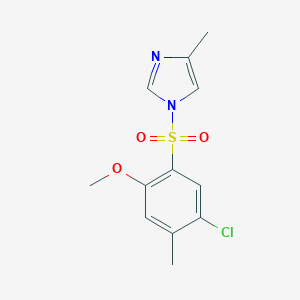

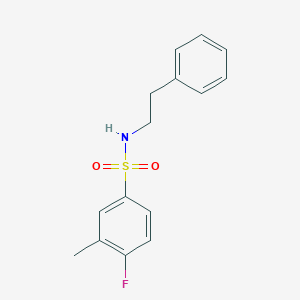
![Ethyl 4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B486527.png)
